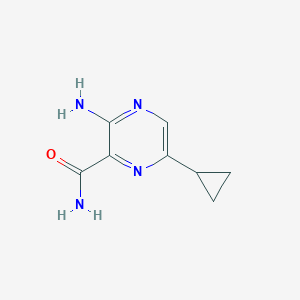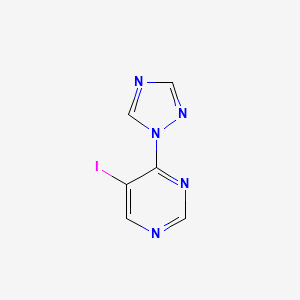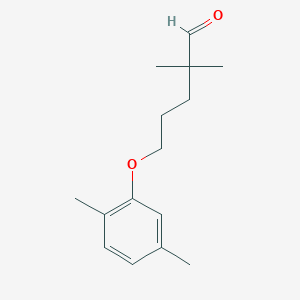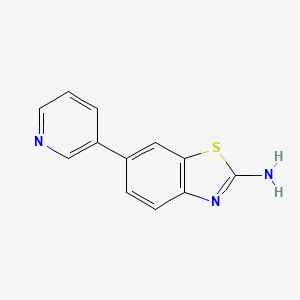
1,2-Bis(3-chloropropoxy)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3-chloropropoxy)-4-nitrobenzene is an organic compound characterized by the presence of two 3-chloropropoxy groups attached to a benzene ring, which also bears a nitro group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene typically involves the reaction of 1,2-dihydroxy-4-nitrobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups are replaced by 3-chloropropoxy groups. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, improved purification techniques, and the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
1,2-Bis(3-chloropropoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy groups can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products
Nucleophilic Substitution: Products include 1,2-bis(3-aminopropoxy)-4-nitrobenzene or 1,2-bis(3-thiopropoxy)-4-nitrobenzene.
Reduction: The major product is 1,2-bis(3-chloropropoxy)-4-aminobenzene.
Oxidation: Products include 1,2-bis(3-chloropropoxy)-4-nitrobenzaldehyde or 1,2-bis(3-chloropropoxy)-4-nitrobenzoic acid.
科学研究应用
1,2-Bis(3-chloropropoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1,2-Bis(3-chloropropoxy)-4-nitrobenzene and its derivatives involves interactions with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy groups can participate in alkylation reactions with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1,2-Bis(3-chloropropoxy)benzene: Lacks the nitro group, making it less reactive in certain biological contexts.
1,2-Bis(3-chloropropoxy)-4-aminobenzene: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.
1,2-Bis(3-chloropropoxy)-4-methylbenzene: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
1,2-Bis(3-chloropropoxy)-4-nitrobenzene is unique due to the presence of both chloropropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
属性
分子式 |
C12H15Cl2NO4 |
|---|---|
分子量 |
308.15 g/mol |
IUPAC 名称 |
1,2-bis(3-chloropropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C12H15Cl2NO4/c13-5-1-7-18-11-4-3-10(15(16)17)9-12(11)19-8-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI 键 |
XNQQEWGBCSEYMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCCCl)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)


![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)

![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)





